molecular formula C10H7BrO B032079 6-Bromo-2-naphthol CAS No. 15231-91-1

6-Bromo-2-naphthol

Cat. No.: B032079
CAS No.: 15231-91-1
M. Wt: 223.07 g/mol
InChI Key: YLDFTMJPQJXGSS-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol . It is a derivative of 2-naphthol, where a bromine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthol can be synthesized through the bromination of 2-naphthol. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced by the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride in aqueous alcohol or acetic acid . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
6-Bromo-2-naphthol serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone and naproxen. These compounds are widely used for their analgesic and anti-inflammatory properties. The synthesis involves converting this compound to 6-bromo-2-methoxynaphthalene, which can further be transformed into these therapeutic agents through established chemical pathways .

Drug Chemical Structure Application
NabumetoneNabumetoneNSAID for pain relief
NaproxenNaproxenNSAID for inflammation and pain

Analytical Chemistry

Fluorescent and Phosphorescent Properties
this compound exhibits room-temperature phosphorescence when included in α-cyclodextrin in aqueous solutions. This property can be utilized for developing sensitive detection systems in analytical chemistry, particularly for studying molecular interactions and dynamics . The phosphorescent behavior enhances the visibility of the compound in various applications, making it a valuable tool in fluorescence spectroscopy.

Biological Research

Antimicrobial Activity
Recent studies have highlighted the bactericidal effects of this compound against antibiotic-resistant strains such as Acinetobacter baumannii. The compound demonstrated significant growth inhibition, suggesting its potential as a lead compound in developing new antimicrobial agents .

Microorganism Inhibition Zone (mm) Methodology Used
Acinetobacter baumannii15Disk diffusion method

Organic Synthesis

Reagent in Chemical Reactions
this compound is also employed as a reagent in various organic synthesis reactions, including the formation of azo dyes through coupling reactions with diazonium salts. This application is particularly useful in dye chemistry and material science, where colorimetric changes can be monitored for analytical purposes .

Material Science

Polymer Composites
The compound has been investigated for its role in enhancing the properties of polymer composites. Its integration into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in advanced materials engineering .

Case Studies and Research Findings

  • Synthesis of NSAIDs : A study demonstrated the efficient conversion of this compound to nabumetone with high yield using optimized reaction conditions involving alkali metal sulfites .
  • Phosphorescence Studies : Research on the room-temperature phosphorescence of this compound revealed that its inclusion complex with α-cyclodextrin significantly enhances phosphorescent emission, paving the way for novel analytical techniques .
  • Antimicrobial Research : A comprehensive study on the bactericidal effects of this compound against resistant bacterial strains provided insights into its potential therapeutic applications, emphasizing its relevance in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-bromo-2-naphthol involves its interaction with specific molecular targets. For instance, it has been shown to sensitize Acinetobacter baumannii strains to polymyxin B by increasing membrane permeability and leakage . This synergistic effect enhances the efficacy of the antibiotic, making it a valuable compound in combating multidrug-resistant bacteria.

Comparison with Similar Compounds

Comparison: 6-Bromo-2-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

6-Bromo-2-naphthol is a hydroxylated aromatic compound that has garnered attention in various fields of research due to its biological activity. This article explores its properties, synthesis, and biological applications, supported by data tables and relevant case studies.

This compound, with the chemical formula C₁₁H₈BrO, is characterized by its naphthalene structure substituted with a bromine atom and a hydroxyl group. This configuration contributes to its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves bromination of 2-naphthol. Various methods have been documented, including:

  • Bromination of 2-Naphthol : Using bromine in acetic acid to yield this compound with high purity.
  • Electrophilic Aromatic Substitution : This method allows for selective substitution at the desired position on the naphthalene ring.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. A study conducted by Chopde et al. evaluated the antibacterial effects of novel azo-azoimine derivatives synthesized from this compound. The findings indicated that these derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Azo derivative 1Staphylococcus aureus18
Azo derivative 2Escherichia coli15
Azo derivative 3Pseudomonas aeruginosa12

Antioxidant Activity

Additionally, studies have indicated that this compound possesses antioxidant properties. Its ability to scavenge free radicals has been attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to reactive species. This property is crucial in mitigating oxidative stress in biological systems.

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in the Journal of Physical Chemistry reported that inclusion complexes of this compound with cyclodextrins exhibited enhanced cytotoxicity against certain cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antibacterial Activity Study : In a controlled study, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The results showed that certain modifications to the naphthol structure significantly increased antibacterial potency, highlighting the importance of structural optimization in drug design.
  • Cytotoxicity Assessment : A recent examination focused on the impact of this compound on human cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased cell death rates, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2-naphthol, and how do yields vary under different conditions?

this compound is typically synthesized via bromination of β-naphthol. Key methods include:

  • Direct bromination using bromine or pyridinium bromide perbromide, yielding this compound with ~89% efficiency in a two-step one-pot process .
  • Palladium-catalyzed carbonylation for derivative synthesis, where this compound is a precursor to 6-hydroxy-2-naphthoic acid (yield: 17.5–22.5 g from 25 g crude product after distillation and crystallization) .
  • Acetylation and deprotection steps (e.g., using acetic anhydride/sodium acetate) to purify intermediates .

Methodological Tip : Optimize bromination stoichiometry (e.g., excess Br₂ or controlled reaction time) to minimize di-substituted byproducts. Validate purity via HPLC or GC-MS .

Q. How is this compound purified, and what purity thresholds are achievable?

Purification involves:

  • Distillation under reduced pressure (boiling point: 200–205°C/20 mm Hg) .
  • Recrystallization from acetic acid/water (3:1 ratio), yielding >98% purity with <1% residual 2-naphthol .
  • Column chromatography for small-scale lab purification using silica gel and non-polar solvents.

Critical Data : Melting points range from 122–124°C (pure) to 127–129°C (crude), depending on recrystallization solvents .

Q. What spectroscopic techniques are used to characterize this compound?

  • UV-Vis Spectroscopy : Absorption maxima at 275 nm (acidic CH₃CN) and 310 nm (deprotonated form, sodium salt) .
  • Luminescence Spectroscopy : Emission peaks at 400 nm (room temperature) and 450 nm (77 K) in acetonitrile, with phosphorescence observed at low temperatures .
  • NMR/IR : Confirm substitution patterns (e.g., bromine at C6, hydroxyl at C2) via ¹H/¹³C NMR and O–H stretching (3400–3600 cm⁻¹) .

Q. How does solvent polarity affect the acidity (pKa) of this compound?

The pKa in DMSO is 16.2, while in CH₃CN, it is estimated as 26.1 using Koppel’s equation: pKa(CH₃CN)=11.80+0.884×pKa(DMSO)\text{pKa(CH₃CN)} = 11.80 + 0.884 \times \text{pKa(DMSO)}

This highlights its weak acidity in aprotic solvents, critical for designing proton-coupled electron transfer (PCET) studies .

SolventpKaMethod of Determination
DMSO16.2Experimental measurement
CH₃CN26.1Calculated via Koppel’s equation

Advanced Research Questions

Q. How is the crystal structure of this compound derivatives resolved, and what intermolecular interactions dominate?

Single-crystal X-ray diffraction (296 K) reveals:

  • Co-crystals with piperazine : Two this compound molecules link via O–H⋯N hydrogen bonds (2.72 Å) to a piperazine molecule in a chair conformation. Chains propagate via N–H⋯O (2.98 Å) and C–H⋯O (3.32 Å) interactions .
  • Geometric parameters : C–Br bond length = 1.90 Å; C–O = 1.36 Å .

Methodological Note : Use SHELXTL for structure refinement, ensuring a data-to-parameter ratio >19.1 for reliability .

Q. How to address discrepancies in reported melting points or spectroscopic data?

Discrepancies arise from purity (e.g., residual 2-naphthol ) or crystallization conditions. Mitigation strategies:

  • Reproducibility checks : Repeat synthesis with controlled stoichiometry (e.g., n(CuCN)/n(this compound) = 1.5:1 for derivative synthesis ).
  • Analytical validation : Use DSC for melting point analysis and HPLC to confirm purity .

Q. What mechanistic insights does this compound provide in photochemical studies?

In cobaloxime-mediated H₂ evolution, this compound acts as a proton relay. Key findings:

  • Thermodynamic analysis : The heterolytic pathway (proton transfer followed by electron transfer) is favored in CH₃CN due to high pKa .
  • Luminescence quenching : Correlates with protonation state, informing PCET kinetics .

Q. How is this compound utilized in synthesizing constrained amino acids or benzannulated compounds?

  • Peptide backbone modification : React with (±)-2-amino-3-(4-hydroxy-1-naphthyl)-propanoic acid to introduce steric hindrance .
  • Benzannulation : Catalyze cyclization reactions using Pd(PPh₃)₂(OAc)₂ for polycyclic aromatic hydrocarbon synthesis .

Q. What are the challenges in reconciling open data sharing with sensitive research data involving this compound?

While open data promotes reproducibility, health-related derivatives (e.g., indenols) may involve personal data. Solutions:

  • De-identification : Remove patient-specific metadata.
  • Controlled access : Use repositories with ethical review compliance .

Properties

IUPAC Name

6-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDFTMJPQJXGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074551
Record name 6-Bromo-2-naphthol
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Molecular Weight

223.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15231-91-1
Record name 6-Bromo-2-naphthalenol
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Synthesis routes and methods I

Procedure details

To a solution of 225 mL of ethanol and 90 mL of conc. HCl in a 500 mL round bottom flask were added of tin metal (32.6 g, 274 mmol) and 1,6-dibromo-2-naphthol (41.5 g, 137 mmol). The reaction mixture was refluxed on a steam bath for 9 hours. TLC (SiO2, 15:1 benzene/ethyl acetate) indicated consumption of starting material. The cooled solution was decanted from unreacted tin, concentrated to 150-200 mL on vacuo and poured into 600 mL of ice and water. The white precipitate was collected on a Buchner funnel and dried in the air to afford 31.5 g of an off-white solid. Recrystallization from benzene produced 23.8 g of pure product (78%): mp 127°-127.5° C.; lit. mp 127°-129° C.; reference: C. R. Koelsch, Org. Syn. Coll. Vol. 3, 132 (1955). ##STR25##
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a known method described in a reference [L. C. Anderson et al., Journal of the American Chemical Society (J. Am. Chem. Soc.), vol. 65, p.241, 1943], a solution of 2-amino-6-bromonaphthalene (223 mg) obtained from commercially available 2-bromo-6-hydroxynaphthalene (TCI) in anhydrous THF (10 ml) was added with 30% potassium hydride (191 mg, Ald) under ice cooling and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon atmosphere, added dropwise with-1.7 M solution of t-butyllithium in pentane (1.88 ml) over 10 minutes and stirred for 30 minutes. The reaction mixture was added dropwise with (iPrO)3B (0.92 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (4 ml) and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 6-amino-2-naphthaleneboronic acid (402 mg). According to the procedure described in the synthesis method of Compound of Example 001 (Preparation Method 4, Step d-1) with the modifications that the reaction was carried out for 13 hours, and the purification was performed by flash column chromatography (hexane:ethyl acetate=4:1), a solution of the above compound in ethanol (0.5 ml), Intermediate 3 (119 mg), 2 M aqueous sodium carbonate (1.5 ml) and (Ph3P)4Pd (61 mg) were reacted and treated to obtain the title compound (Compound No. 011, 129 mg).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

6-Bromo-2-naphthol
6-Bromo-2-naphthol
6-Bromo-2-naphthol
6-Bromo-2-naphthol
6-Bromo-2-naphthol

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